8-Methoxy-2-oxochroman-3-carboxylic acid
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Overview
Description
8-Methoxy-2-oxochroman-3-carboxylic acid is a coumarin derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a methoxy group at the 8th position and a carboxylic acid group at the 3rd position of the chroman ring. Its molecular formula is C11H8O5, and it has a molecular weight of 220.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-oxochroman-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 8-methoxy-2H-chromen-3-one with a suitable carboxylating agent. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-2-oxochroman-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products: The major products formed from these reactions include various substituted coumarins, quinones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Methoxy-2-oxochroman-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 8-Methoxy-2-oxochroman-3-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Coumarin: The parent compound of 8-Methoxy-2-oxochroman-3-carboxylic acid, known for its anticoagulant properties.
7-Hydroxycoumarin: Another coumarin derivative with significant biological activity, particularly as an antioxidant.
4-Methylumbelliferone: A coumarin derivative used in the study of hyaluronan synthesis and as a fluorescent probe.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit β-tubulin polymerization and activate caspase-3/7 makes it a promising candidate for anticancer research, setting it apart from other coumarin derivatives .
Properties
Molecular Formula |
C11H10O5 |
---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
8-methoxy-2-oxo-3,4-dihydrochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H10O5/c1-15-8-4-2-3-6-5-7(10(12)13)11(14)16-9(6)8/h2-4,7H,5H2,1H3,(H,12,13) |
InChI Key |
HISBMQMDIJBOGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(C2)C(=O)O |
Origin of Product |
United States |
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